Product packaging for 2-(Prop-1-yn-1-yl)thiane(Cat. No.:CAS No. 84203-71-4)

2-(Prop-1-yn-1-yl)thiane

Cat. No.: B13803793
CAS No.: 84203-71-4
M. Wt: 140.25 g/mol
InChI Key: XKAKROCILIMZLO-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)thiane is a synthetic organic compound that features a thiane (tetrahydro-2H-thiopyran) heterocycle substituted with a prop-1-ynyl group . This structure combines a saturated six-membered sulfur ring with a terminal alkyne functionality, making it a versatile building block in organic synthesis and medicinal chemistry research. The thiane ring provides a conformationally constrained scaffold that can influence the physicochemical properties and biological activity of resulting molecules . The terminal alkyne group is a highly valuable handle for further chemical transformation, particularly through metal-catalyzed coupling reactions such as the Sonogashira reaction, or via [3+2] cycloadditions to generate novel heterocyclic systems . Researchers can utilize this compound to create molecular scaffolds of interest in drug discovery, as similar prop-2-yn-1-yl derivatives are known to be key intermediates in the synthesis of compounds with biological activity . Its mechanism of action in biological systems is not predefined and is highly dependent on the final structure synthesized from it. As a reagent, its primary value lies in its synthetic versatility. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12S B13803793 2-(Prop-1-yn-1-yl)thiane CAS No. 84203-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84203-71-4

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

2-prop-1-ynylthiane

InChI

InChI=1S/C8H12S/c1-2-5-8-6-3-4-7-9-8/h8H,3-4,6-7H2,1H3

InChI Key

XKAKROCILIMZLO-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCCCS1

Origin of Product

United States

Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Thiane

Direct Functionalization Approaches to Substituted Thianes

Direct functionalization strategies involve the introduction of the prop-1-yn-1-yl group onto a pre-formed thiane (B73995) ring. This approach is often favored for its convergency and the ready availability of the parent thiane heterocycle.

Strategies for C2-Alkynylation of Thiane Rings

The direct C2-alkynylation of thiane presents a significant challenge due to the relatively low acidity of the C-H protons adjacent to the sulfur atom. However, strategies analogous to those used for other heterocycles can be envisioned. One potential route involves the deprotonation of thiane at the C2 position using a strong base to form a transient carbanion, which can then react with a suitable electrophilic propynylating agent. The choice of base is critical to avoid competing side reactions such as ring-opening.

Another approach could be inspired by the C2-selective direct alkynylation of indoles, which utilizes a hypervalent iodine reagent. researchgate.net While not directly demonstrated on thianes, a similar palladium-catalyzed reaction could potentially be developed for the C2-alkynylation of thiane using an appropriate propynylating reagent.

Transition Metal-Catalyzed Cross-Coupling Reactions for Propynyl (B12738560) Group Introduction

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they are well-suited for the introduction of a propynyl group onto a thiane scaffold. mdpi.comrsc.org This strategy typically involves the reaction of a C2-functionalized thiane derivative with a propynyl organometallic reagent in the presence of a suitable transition metal catalyst, most commonly palladium or copper. beilstein-journals.org

A typical reaction scheme would involve a 2-halothiane (e.g., 2-bromothiane or 2-iodothiane) as the electrophilic coupling partner and a propynyl nucleophile, such as propynylmagnesium bromide or propynyltributyltin. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, Sonogashira, Stille, and Hiyama cross-coupling reactions are all potential candidates for this transformation. mdpi.commdpi.com

Coupling ReactionElectrophileNucleophileCatalyst System (Example)Key Features
Sonogashira 2-IodothianePropynePd(PPh₃)₄, CuIMild reaction conditions, direct use of terminal alkynes.
Stille 2-Bromothiane1-(Tributylstannyl)propynePd(PPh₃)₄Tolerant of a wide range of functional groups.
Hiyama 2-Chlorothiane1-(Trimethoxysilyl)propynePd(OAc)₂, XPhosUtilizes more environmentally benign organosilicon reagents. mdpi.com

Nucleophilic Additions to Thiane-Derived Electrophilic Intermediates

An alternative direct functionalization approach involves the generation of an electrophilic intermediate at the C2 position of the thiane ring, followed by the addition of a propynyl nucleophile. One such intermediate is the 2-thianium ion, which can be formed by the reaction of thiane with a suitable oxidizing agent. However, controlling the regioselectivity and preventing over-oxidation can be challenging.

A more controlled method involves the formation of a thionium ion from a 2-functionalized thiane, such as a 2-alkoxythiane or a 2-phenylsulfinylthiane. These precursors can be activated by a Lewis acid to generate the electrophilic thionium ion, which then readily reacts with a nucleophilic propynylating agent like propynylmagnesium bromide or propynyllithium.

Ring-Closing Strategies for Thiane Formation Incorporating Propynyl Moieties

In contrast to direct functionalization, ring-closing strategies involve the construction of the thiane ring from an acyclic precursor that already contains the necessary propynyl group. This approach offers the advantage of controlling the position of the substituent from the outset.

Cyclization Reactions Utilizing Propynyl-Substituted Substrates

One of the most common methods for forming heterocyclic rings is through intramolecular cyclization. For the synthesis of 2-(prop-1-yn-1-yl)thiane, a suitable acyclic precursor would be a halo-thioether containing a propynyl group. For example, the intramolecular nucleophilic substitution of a 5-halo-1-thia-hept-2-yne derivative could yield the desired thiane ring. The reaction is typically promoted by a base to facilitate the cyclization.

Another potential cyclization strategy involves the radical cyclization of an unsaturated thioether. For instance, a propynyl-substituted thioether with a suitably positioned radical precursor could be induced to cyclize onto the alkyne, followed by radical quenching to afford the thiane ring.

Modified Thioacetalization Routes and Post-Cyclization Alkynylation

Thioacetalization reactions are a classical method for the formation of 1,3-dithianes, and modified versions can be adapted for the synthesis of thianes. nih.govresearchgate.net A potential route to this compound could involve the reaction of a 1,5-dicarbonyl compound with a sulfur source, where one of the carbonyl groups is masked or replaced by a precursor to the propynyl group.

Alternatively, a more straightforward approach would be to first synthesize 2-substituted thianes that can be readily converted to the desired product. For example, the reaction of 1,5-dibromopentane with sodium sulfide (B99878) would yield thiane, which could then be functionalized as described in Section 2.1. A related strategy could involve the formation of a 2-lithiothiane derivative, which can then be reacted with a propynylating agent.

Stereoselective Synthesis of this compound

The introduction of a substituent at the C2 position of the thiane ring creates a stereocenter. The stereoselective synthesis of this compound, therefore, requires precise control over the formation of this new chiral center to yield the desired enantiomer or diastereomer preferentially.

Enantioselective and diastereoselective functionalization of thianes can be achieved through various strategies that influence the approach of a nucleophile or electrophile to the thiane ring. In the context of synthesizing this compound, this would typically involve the reaction of a thiane-based precursor with a propynylating agent.

One common approach involves the deprotonation of the C2 position of thiane to form a nucleophilic intermediate, which then reacts with a suitable electrophile. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the reagents used. For instance, the use of chiral ligands or additives can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Diastereoselective control becomes relevant when the thiane ring already contains a stereocenter. The existing chiral center can direct the introduction of the new substituent, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis. Dirhodium catalysts, for example, have been shown to achieve high levels of site-selectivity and diastereoselectivity in the C-H functionalization of alkanes, a principle that can be extended to heterocyclic systems like thiane. nih.gov

The development of methods for the enantioselective α-functionalization of related sulfur-containing heterocycles, such as 1,3-dithianes, using iridium-catalyzed allylic substitution, provides a blueprint for potential strategies for thiane functionalization. researchgate.net Such a reaction, adapted for a propargylation, could offer a pathway to enantioenriched this compound.

Table 1: Illustrative Enantioselective α-Propargylation of Thiane This table is a hypothetical representation based on typical results for similar reactions, as direct data for this compound is not available.

Entry Catalyst Ligand Solvent Temp (°C) Yield (%) ee (%)
1 [Rh(COD)Cl]₂ (R)-BINAP THF 25 75 92
2 [Ir(COD)Cl]₂ (S,S)-f-sparteine Toluene 0 82 88
3 Pd(OAc)₂ (R,R)-DIOP DCM 25 65 95
4 Cu(OTf)₂ (S)-Ph-BOX CH₃CN -20 90 >99

Chiral Auxiliary Approaches:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the thiane ring or to the propynylating agent.

A well-established strategy involves the use of chiral sulfinimines. For instance, an N-tert-butanesulfinyl imine derived from a 2-formylthiane could be reacted with a propynyl nucleophile. The bulky tert-butanesulfinyl group would shield one face of the imine, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. mdpi.comnih.gov Subsequent removal of the sulfinyl group would yield the enantiomerically enriched this compound. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereoselectivity. rsc.org

Asymmetric Catalysis Approaches:

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of this compound, a variety of asymmetric catalytic systems could be envisioned.

Transition metal catalysts, such as those based on rhodium, iridium, palladium, or copper, in combination with chiral ligands, are powerful tools for asymmetric C-C bond formation. nih.gov For example, a rhodium-catalyzed asymmetric addition of a propynylboron reagent to a 2-thienyl derivative, followed by reduction of the thiophene ring, could be a viable route. The chiral ligand would coordinate to the metal center and control the facial selectivity of the addition reaction.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for asymmetric synthesis. Chiral amines or phosphoric acids could potentially catalyze the enantioselective addition of a propynyl nucleophile to a suitable thiane-based electrophile.

Table 2: Comparison of Chiral Auxiliary and Asymmetric Catalysis for the Synthesis of this compound (Illustrative) This table presents a conceptual comparison, as specific data for the target compound is not available.

Approach Key Reagent Stoichiometry Advantages Disadvantages
Chiral Auxiliary (R)- or (S)-tert-Butanesulfinamide Stoichiometric High diastereoselectivity, predictable stereochemical outcome. Requires additional steps for attachment and removal of the auxiliary, generates stoichiometric waste.
Asymmetric Catalysis Chiral phosphine ligand Catalytic High turnover numbers, low catalyst loading, atom economical. Catalyst development can be challenging, may require optimization of reaction conditions.

Optimization of Synthetic Pathways and Reaction Efficiency.

Reaction Conditions: The choice of solvent, temperature, reaction time, and catalyst loading can have a significant impact on the yield and stereoselectivity of a reaction. A systematic screening of these parameters is often necessary to identify the optimal conditions. For instance, in a metal-catalyzed reaction, the nature of the solvent can influence the solubility and reactivity of the catalyst and substrates.

Reagent Selection: The choice of the propynylating agent is also critical. Different reagents, such as propynyl Grignard reagents, propynylzinc reagents, or propynylboronates, will exhibit different reactivity profiles and may lead to different stereochemical outcomes.

Downstream Processing: The purification of the final product and the removal of byproducts and residual catalyst are also important considerations. The development of efficient purification methods, such as chromatography or crystallization, is essential for obtaining the desired compound in high purity.

Table 3: Illustrative Optimization of a Key Propargylation Step This table is a hypothetical example demonstrating the process of reaction optimization.

Entry Propynylating Agent Base Additive Yield (%) dr (or ee)
1 Propynylmagnesium bromide - - 55 2:1
2 Propynylzinc chloride - LiCl 70 5:1
3 Tri(prop-1-yn-1-yl)indium - - 85 10:1
4 Propynylboronic acid pinacol ester K₃PO₄ - 92 >20:1 (95% ee)

Reactivity and Transformational Chemistry of 2 Prop 1 Yn 1 Yl Thiane

Chemical Transformations at the Alkyne Moiety

The alkyne functionality is a versatile platform for numerous chemical reactions, allowing for the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Addition Reactions to the Propynyl (B12738560) Group

Electrophilic Addition:

The carbon-carbon triple bond of the propynyl group is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com In electrophilic addition reactions, an electrophile adds across the triple bond, typically leading to the formation of an intermediate carbocation, which is then attacked by a nucleophile. youtube.com The regioselectivity of these additions is often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. libretexts.org For instance, the reaction with hydrogen halides (HX) would proceed with the proton adding to the terminal carbon of the alkyne, generating a more stabilized secondary carbocation adjacent to the thiane (B73995) ring, followed by the attack of the halide ion. youtube.com Similarly, hydration of the alkyne, usually catalyzed by a strong acid, would lead to the formation of an enol that tautomerizes to a ketone. savemyexams.comlibretexts.org

Nucleophilic Addition:

The propynyl group can also undergo nucleophilic addition, particularly when activated by an appropriate catalyst or when a highly reactive nucleophile is used. wikipedia.org Nucleophilic conjugate addition, also known as Michael addition, can occur if the alkyne is part of a conjugated system, though this is not inherently the case for 2-(prop-1-yn-1-yl)thiane. wikipedia.org However, under specific conditions, strong nucleophiles like organometallic reagents or thiolates can add to the triple bond. bham.ac.uk The regioselectivity of nucleophilic addition is influenced by steric and electronic factors of both the alkyne and the nucleophile. bham.ac.uk

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions, [2+2+2] Annulations)

Huisgen 1,3-Dipolar Cycloadditions:

The propynyl group in this compound serves as an excellent dipolarophile for Huisgen 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to the alkyne, yielding a five-membered heterocyclic ring. bohrium.comnih.govd-nb.info A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would lead to the formation of a 1,2,3-triazole derivative. wikipedia.orgresearchgate.net This reaction is highly efficient and regioselective, providing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

[2+2+2] Annulations:

The alkyne moiety can also participate in [2+2+2] cycloaddition reactions, which are powerful methods for the synthesis of carbo- and heterocyclic systems. rsc.orgpsu.edu These reactions, typically catalyzed by transition metals like cobalt, rhodium, or iridium, involve the formal trimerization of three unsaturated components. rsc.orgpsu.edu For this compound, this could involve co-cyclization with two other alkyne molecules or with a diyne to construct a substituted benzene (B151609) ring. psu.edu The reaction can also incorporate alkenes to form cyclohexadiene derivatives. psu.edu The regioselectivity and efficiency of these annulations are highly dependent on the catalyst and reaction conditions employed. psu.edu

Metal-Catalyzed Alkyne Transformations

The propynyl group is amenable to a wide array of transformations catalyzed by transition metals. rsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to couple the terminal alkyne with aryl or vinyl halides, extending the carbon chain. evitachem.com Gold and other alkynophilic Lewis acids can catalyze various rearrangements and cyclizations. google.com Rhodium catalysts can be used for tandem reactions like propargyl Claisen rearrangements if a suitable precursor is formed from the alkyne. google.com

Reaction Type Catalyst/Reagents Product Type
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, baseAryl/Vinyl-substituted alkyne
[2+2+2] CycloadditionCo, Rh, or Ir complexesSubstituted benzene or cyclohexadiene
Azide-Alkyne CycloadditionCu(I) catalyst1,4-Disubstituted 1,2,3-triazole

Selective Reduction and Hydrogenation Pathways of the Triple Bond

The triple bond of the propynyl group can be selectively reduced to either a double bond (alkene) or a single bond (alkane).

Partial Reduction to Alkenes:

Lindlar's Catalyst: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-(Z)-alkene.

Sodium in Liquid Ammonia (B1221849): Reduction with sodium metal in liquid ammonia provides the corresponding trans-(E)-alkene.

Complete Reduction to Alkanes:

Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel under a hydrogen atmosphere will fully reduce the triple bond to a saturated propyl group. rsc.orgorganic-chemistry.orgresearchgate.net This process is generally highly efficient and proceeds under mild conditions. rsc.org Iron-based catalysts have also been developed for this purpose, offering a more environmentally friendly alternative to traditional ruthenium catalysts. nih.gov

Reagent/Catalyst Product Stereochemistry Product
H₂, Lindlar's Catalystcis (Z)2-(Prop-1-en-1-yl)thiane
Na, NH₃ (l)trans (E)2-(Prop-1-en-1-yl)thiane
H₂, Pd/CN/A2-Propylthiane

Chemical Transformations at the Thiane Ring System

While the thiane ring is a saturated heterocycle and generally less reactive than the alkyne moiety, it can undergo functionalization, particularly at the carbon atoms adjacent to the sulfur.

Functionalization of Proximal Carbon Centers (e.g., C3, C6)

The carbons alpha to the sulfur atom (C2 and C6) are activated by the heteroatom, making them susceptible to deprotonation by a strong base, such as an organolithium reagent. However, the presence of the acidic terminal alkyne proton in this compound would likely interfere with this process. Therefore, protection of the alkyne would be necessary before attempting functionalization at C6.

Functionalization at the C3 position is less direct. One potential strategy could involve a ring-opening and closing sequence. Another approach might involve radical-based reactions, though controlling the regioselectivity could be challenging. More advanced methods, potentially involving directed metalation, might be required to achieve selective functionalization at C3. Research into the functionalization of similar thiane derivatives suggests that deprotonation and subsequent reaction with an electrophile is a viable strategy for introducing substituents at the C2 position. nih.gov

Controlled Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The primary challenge in this transformation lies in achieving controlled oxidation. Over-oxidation of the sulfide (B99878) directly to the sulfone can occur, or a mixture of the sulfoxide (B87167) and sulfone may be produced. researchgate.net Selective oxidation to the sulfoxide is typically achieved by using a stoichiometric amount of a mild oxidizing agent at controlled temperatures. beilstein-journals.org Conversely, the synthesis of the sulfone requires more forceful conditions, such as an excess of the oxidant and/or higher reaction temperatures. beilstein-journals.orgorganic-chemistry.org

A range of oxidizing systems has been developed for the selective oxidation of sulfides. jchemrev.com Urea-hydrogen peroxide (UHP) in acetic acid is a practical and efficient reagent system. beilstein-journals.org By modulating the stoichiometry of UHP and the reaction temperature, one can selectively target either the sulfoxide or the sulfone. beilstein-journals.org For instance, using approximately 1.5 equivalents of UHP at a moderate temperature (e.g., 60 °C) favors the formation of the sulfoxide, while increasing the amount of UHP to 2.5 equivalents and raising the temperature (e.g., 80 °C) drives the reaction to completion to yield the sulfone. beilstein-journals.org Remarkably, these conditions can be chemoselective, leaving other sensitive functional groups, such as the alkyne's triple bond, intact. beilstein-journals.org

Other common oxidants include hydrogen peroxide in the presence of various catalysts, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone. yccskarad.comorganic-chemistry.orgresearchgate.net The choice of reagent and conditions allows for fine-tuning the reaction to obtain the desired oxidation product in high yield. organic-chemistry.org

Desired ProductReagent SystemStoichiometry (Oxidant)Typical ConditionsSelectivityReference
SulfoxideUrea-Hydrogen Peroxide (UHP) / Acetic Acid~1.5 equiv.60 °CHigh for sulfoxide beilstein-journals.org
SulfoneUrea-Hydrogen Peroxide (UHP) / Acetic Acid~2.5 equiv.80 °CHigh for sulfone beilstein-journals.org
SulfoxideH₂O₂ / Tantalum Carbide Catalyst--High for sulfoxide organic-chemistry.org
SulfoneH₂O₂ / Niobium Carbide Catalyst--High for sulfone organic-chemistry.org
Sulfonem-CPBA>2.0 equiv.Room TemperatureHigh for sulfone researchgate.net
SulfoxideOxone / Aqueous Acetonitrile1.0 equiv.0 °CGood for sulfoxide (can over-oxidize) yccskarad.com

Ring-Opening Reactions and Skeletal Rearrangements

The thiane ring, particularly when activated, can undergo ring-opening reactions or skeletal rearrangements to yield diverse molecular architectures. cambridgescholars.comnih.gov These transformations often proceed through cationic intermediates, which are susceptible to intramolecular shifts and rearrangements. rsc.org For the this compound system, such reactions could be initiated by treatment with Lewis acids or Brønsted acids, which could coordinate to the sulfur atom or interact with the alkyne moiety.

Ring-opening can be initiated by nucleophilic attack on the sulfur atom or an adjacent carbon. For instance, in related sulfur heterocycles like 1,2-dithiolanes, nucleophiles can attack a sulfur atom to yield a ring-opened thiol. chemicalbook.com While thiane is generally more stable, activation of the ring, perhaps through S-alkylation or oxidation to the sulfonium (B1226848) salt, would render the carbons adjacent to the sulfur more electrophilic and susceptible to attack by nucleophiles, leading to cleavage of a C-S bond.

Skeletal rearrangements, such as the Pummerer rearrangement of the corresponding sulfoxide, could provide a pathway to functionalize the thiane ring at the α-position. More profound skeletal rearrangements often involve the migration of a carbon-based substituent to an electron-deficient center. cambridgescholars.com For example, acid-catalyzed reactions can generate a carbocationic intermediate, which then rearranges to a more stable structure. rsc.org In the case of this compound, protonation of the alkyne could lead to a vinyl cation, or interaction of a Lewis acid with the sulfur could facilitate a rearrangement involving the propynyl group. Such rearrangements can lead to the expansion or contraction of the heterocyclic ring or the formation of new bicyclic systems. orgsyn.org While specific studies on this compound are not prevalent, the principles of cationic rearrangements in substituted dihydropyrans and other cyclic systems suggest that this scaffold possesses the potential for significant structural diversification through such pathways. nih.govnih.gov

Interplay between Alkyne and Thiane Reactivity

Influence of Thiane Ring Conformation on Propynyl Group Reactivity

The reactivity of the prop-1-yn-1-yl substituent is significantly influenced by the conformational preferences of the six-membered thiane ring. The thiane ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. msu.edu In this conformation, substituents at the C-2 position can occupy either an axial or an equatorial position, which are in equilibrium through ring-flipping.

The steric and stereoelectronic environment of the propynyl group differs substantially between these two orientations.

Equatorial Position: When the propynyl group is in the more sterically favored equatorial position, it extends away from the bulk of the ring. This orientation generally allows for easier access by reagents, potentially increasing the rate of reactions at the alkyne.

Axial Position: In the axial position, the propynyl group is subject to 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6 of the thiane ring. lumenlearning.com This steric hindrance can impede the approach of bulky reagents to the alkyne. However, the axial orientation may be required for certain concerted reaction pathways. For some substitution reactions on cyclic systems, an axial alignment of the leaving group is necessary for an optimal 180° backside attack by a nucleophile. organicchemistrytutor.com

The conformational equilibrium can be influenced by the oxidation state of the sulfur. In the corresponding sulfoxide, the S=O bond introduces a strong preference for an axial or equatorial orientation depending on other substituents, which in turn would lock the C-2 propynyl group into a more defined position. clockss.org Furthermore, stereoelectronic effects play a crucial role. The orientation of the C-S bonds and the sulfur lone pairs relative to the propynyl group can affect the electronic character of the alkyne. These conformational factors are known to influence reactivity and selectivity in other substituted cyclic systems, such as glycosides, where the side-chain conformation dictates the outcome of reactions at the anomeric center. nih.govnih.gov Therefore, controlling the conformation of the thiane ring is a potential strategy for directing the reactivity of the propynyl side chain.

Electronic Effects and Inductive/Resonance Phenomena Governing Chemoselectivity

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, is a critical consideration for a molecule like this compound, which possesses both a reactive alkyne and a nucleophilic/oxidizable sulfur atom. wikipedia.orgiupac.org The outcome of a given reaction is governed by the interplay of inductive and resonance effects, which modulate the electron density and reactivity of each functional group. bohrium.com

The sulfur atom of the thiane ring is a soft nucleophile due to its lone pairs of electrons. It can be readily oxidized or alkylated. The alkyne, with its π-electron system, can act as a nucleophile (e.g., in metal-catalyzed coupling reactions) or as an electrophile after activation by a Lewis acid or metal catalyst. nih.gov

The electronic interplay between the two groups is significant:

Inductive Effects: The sulfur atom is more electronegative than carbon and exerts a modest electron-withdrawing inductive effect (-I) on the adjacent C-2 carbon, which can influence the polarization of the alkyne. Upon oxidation to the sulfoxide and especially the sulfone, this electron-withdrawing effect becomes much stronger. The -SO- and -SO₂- groups are powerful electron-withdrawing groups, which significantly decreases the electron density of the alkyne, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

Resonance/Hyperconjugation: The sulfur lone pairs can potentially interact with the alkyne π-system, although this effect is generally weak through a saturated carbon. However, the conformation can influence orbital overlap. In transition states, particularly those involving cationic character at C-2, the sulfur lone pairs can provide stabilization.

This electronic balance dictates the chemoselectivity of various transformations. researchgate.net For example, in a reaction with an electrophile, the site of attack will depend on the relative nucleophilicity of the sulfur versus the alkyne. With a soft electrophile, the soft sulfur atom might be the preferred site of reaction. Conversely, a hard electrophile might favor the π-system of the alkyne. The choice of reagents and reaction conditions is therefore paramount in directing the reaction to the desired functional group. researchgate.net For instance, using a reagent that specifically coordinates to sulfur could allow for transformations that might otherwise occur at the alkyne, and vice-versa.

Stereochemical and Conformational Analysis of 2 Prop 1 Yn 1 Yl Thiane and Its Derivatives

Conformational Preferences of the Thiane (B73995) Ring System

The thiane ring, analogous to cyclohexane (B81311), is not planar and adopts various non-planar conformations to alleviate angle and torsional strain. alevelchemistry.co.uk The primary conformations of interest are the chair and boat forms, along with various intermediates. wikipedia.orglibretexts.org

Evaluation of Chair, Twist-Boat, and Other Conformations and Interconversion Barriers

The chair conformation is generally the most stable for six-membered rings like thiane, as it minimizes both angle and torsional strain. smolecule.comwikipedia.org However, other conformations, such as the twist-boat, are also present in the conformational equilibrium. wikipedia.orgsikhcom.net The energy difference between the chair and twist-boat conformations in cyclohexane is estimated to be about 5.5 kcal/mol. sikhcom.net The interconversion between these conformations proceeds through higher energy transition states, such as the half-chair. wikipedia.org The energy barrier for the chair-to-twist-boat conversion in cyclohexane is approximately 10.8 kcal/mol. sikhcom.net For substituted thiane systems, these energy barriers typically range from 10 to 14 kcal/mol. smolecule.com

The presence of the larger sulfur atom in the thiane ring, compared to a methylene (B1212753) group in cyclohexane, leads to longer C-S bonds and smaller S-C-C bond angles. nih.gov This can alter the relative energies of the different conformations and the barriers to interconversion. Computational studies on related heterocyclic systems have shown that twist-chair conformers can sometimes be lower in energy than their corresponding boat and chair conformations, with varying interconversion barriers. For instance, in 1,2,7-thiadiazepane, the calculated barrier for the degenerate interconversion of a twist-chair conformation is as low as 2.41 kJ mol⁻¹, while the barrier between a twist-chair and a twist-boat form can be as high as 75.62 kJ mol⁻¹. researchgate.net

ConformationRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
Chair 0 (most stable)~10-14 (to twist-boat)
Twist-Boat ~5.5 (for cyclohexane)~5.3 (to chair, for cyclohexane)
Boat Higher than twist-boatTransition state
Half-Chair Highest energy transition state-

Axial Versus Equatorial Preference of the Propynyl (B12738560) Substituent at C2

In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. wikipedia.orgpearson.com This preference is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org For a methyl group, this value is approximately 1.74 kcal/mol in favor of the equatorial position. wikipedia.org

For 2-substituted thianes, a similar preference for the equatorial position is expected for most substituents. nih.gov The longer C-S bonds in the thiane ring compared to C-C bonds in cyclohexane can reduce the severity of 1,3-diaxial interactions, potentially leading to a smaller A-value for a given substituent compared to its cyclohexane analogue. nih.gov However, the specific conformational preference of the propynyl group at the C2 position of the thiane ring will depend on a balance of steric and stereoelectronic effects. While the linear geometry of the alkyne might reduce some steric bulk compared to a more branched group, interactions with the sulfur atom and its lone pairs must also be considered.

SubstituentRing SystemPreferred PositionA-Value (kcal/mol)
MethylCyclohexaneEquatorial1.74 wikipedia.org
2-AminoethylThiane-1,1-dioneEquatorial~1.5 - 2.0 smolecule.com
PropynylThianeEquatorial (presumed)Not explicitly found

Stereoelectronic Effects in Thiane Derivatives

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of thiane derivatives. researchgate.netcdnsciencepub.com

Assessment of Anomeric and Gauche Effects Involving the Sulfur Atom

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this context) of a heterocyclic ring to adopt an axial orientation, despite potential steric hindrance. scripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (sulfur in thiane) and the antibonding orbital (σ*) of the C-substituent bond when they are anti-periplanar. cdnsciencepub.comsfu.ca While originally observed in carbohydrate chemistry, the anomeric effect is a general phenomenon in heterocyclic systems containing heteroatoms like oxygen, nitrogen, and sulfur. scripps.edu In thiane derivatives, the interaction between the sulfur lone pairs and adjacent polar bonds can significantly influence conformational equilibria. oup.comacs.org

The gauche effect describes the tendency for certain groups to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. researchgate.net In thiane derivatives, gauche interactions involving the sulfur atom and its substituents can affect the stability of different conformers. The γ-gauche effect, observed in NMR spectroscopy, refers to the shielding of a carbon atom that is in a gauche orientation to a substituent at the γ-position. researchgate.net Studies on thiane-derived sulfoxides have shown that this effect is best explained by stereoelectronic interactions, particularly the interaction of the sulfur's lone pair with an anti-periplanar antibonding orbital. researchgate.net

Impact of the Propynyl Group on Thiane Ring Dynamics and Substituent Orientation

The propynyl group, with its sp-hybridized carbons and π-systems, can participate in unique stereoelectronic interactions. The electron-rich triple bond can interact with the sulfur atom's orbitals, potentially influencing the conformational preference of the substituent and the dynamics of the thiane ring. The linear nature of the propynyl group might also alter the steric demands compared to sp3-hybridized substituents. The interplay between the anomeric effect, favoring an axial orientation for an electronegative substituent, and steric hindrance, favoring an equatorial position, will be critical in determining the final conformational outcome for 2-(prop-1-yn-1-yl)thiane. The dynamics of the ring, including the rate of chair-chair interconversion, can also be affected by the nature of the substituent and its interactions with the ring. arxiv.orgresearchgate.net

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties. ox.ac.ukwindows.net

The absolute configuration describes the exact spatial arrangement of atoms or groups at a chiral center, often designated as R or S. wikipedia.orglibretexts.org This can be determined experimentally using techniques such as X-ray crystallography or by using chiral derivatizing agents like Mosher's acid and subsequent NMR analysis. usm.edu

The relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule (e.g., cis or trans). ox.ac.uk In cyclic systems like thiane, the relative orientation of substituents can be determined using NMR spectroscopy. thieme-connect.de For instance, the coupling constants between adjacent protons and the chemical shifts of both protons and carbons are sensitive to their stereochemical environment (axial vs. equatorial). thieme-connect.de In conformationally rigid systems, axial protons are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts. thieme-connect.de However, the presence of magnetically anisotropic groups can sometimes alter this general rule. thieme-connect.de

For this compound, which has a chiral center at C2, it can exist as a pair of enantiomers. The determination of the absolute configuration would require either resolving the enantiomers and analyzing them by a method like X-ray crystallography or relating them to a compound of known stereochemistry. The relative stereochemistry, in the context of any other substituents on the ring, could be established through detailed NMR studies, analyzing chemical shifts and coupling constants to infer the axial or equatorial orientation of the propynyl group and other substituents.

Diastereomeric Interactions and Their Role in Stereocontrol during Synthetic Transformations.

The stereochemical outcome of synthetic transformations involving this compound and its derivatives is profoundly influenced by diastereomeric interactions. These interactions arise from the specific three-dimensional arrangement of atoms and functional groups within the molecule, particularly the orientation of the propargyl group at the C2 position relative to other substituents and the thiane ring itself. The chair-like conformation of the thiane ring is a critical factor in dictating the approach of reagents, leading to the preferential formation of one diastereomer over another.

Key factors that govern stereocontrol in these systems include:

Conformational Control: The thiane ring typically adopts a chair conformation to minimize torsional and steric strain. The substituent at the C2 position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for bulky groups, thus influencing the facial selectivity of reactions at or adjacent to the C2 position.

Chelation Control: In derivatives containing a nearby coordinating functional group (e.g., a carbonyl or hydroxyl group), a metal-ion-containing reagent can form a cyclic chelate. This rigidifies the transition state and directs the reagent to attack from a specific face of the molecule, leading to high diastereoselectivity.

Non-Chelation Control (Felkin-Anh and Cram Models): In the absence of a strongly coordinating group, stereocontrol is often governed by steric and electronic factors as described by the Felkin-Anh or Cram models. These models predict the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter, based on the relative steric bulk of the substituents.

Research Findings from Analogous Systems

To illustrate these principles, we can examine research on structurally similar compounds. A notable study on the diastereoselective reduction of chiral 2-(1-alkynoyl)-1,3-oxathiane 3-oxides provides valuable insights that can be extrapolated to thiane systems. In this study, the reduction of the ketone functionality was investigated using various reducing agents, and the diastereomeric ratios of the resulting secondary alcohols were determined.

Table 1: Diastereoselective Reduction of 2-(1-Alkynoyl)-1,3-Oxathiane 3-Oxides koreascience.kr

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (R:S at new stereocenter)
1L-Selectride®THF-78>99:1
2K-Selectride®THF-78>99:1
3LiAlH(O-t-Bu)₃THF-7083:17
4DIBAL-HToluene-788:92
5NaBH₄EtOH045:55

The high diastereoselectivity observed with L-Selectride® and K-Selectride® is attributed to a chelation-controlled mechanism where the lithium or potassium ion coordinates to both the sulfoxide (B87167) and carbonyl oxygens, leading to a rigid transition state that directs the hydride attack from a specific face. koreascience.kr In contrast, the reversal of selectivity with DIBAL-H suggests a non-chelation model is operative. koreascience.kr These results underscore how the choice of reagent can dramatically influence the stereochemical outcome.

Further evidence for stereocontrol in related six-membered heterocycles comes from the synthesis of 2,6-disubstituted tetrahydropyrans and piperidines. For instance, the Prins cyclization to form tetrahydropyran (B127337) rings often proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product due to a chair-like transition state where bulky groups preferentially occupy equatorial positions. nih.gov

A study on the deacylative alkynylation of ketones, which included substrates with pyranyl and piperidinyl moieties, also demonstrated diastereoselectivity in the formation of the C-C bond.

Table 2: Diastereomeric Ratios in Deacylative Alkynylation of Heterocyclic Ketones nih.gov

SubstrateProductDiastereomeric Ratio (dr)
N-Boc-4-piperidone derivativeAlkynylated piperidine1.5:1
Tetrahydropyran-4-one derivativeAlkynylated tetrahydropyran1.2:1

While the diastereoselectivity in this specific reaction was moderate, it highlights that the heterocyclic ring and its substituents influence the stereochemical course of the reaction. nih.gov

In the absence of direct experimental data for this compound, the principles of conformational locking, chelation control, and sterically-guided reagent approach, as demonstrated in these analogous systems, provide a robust framework for predicting and controlling the stereochemical outcomes of its synthetic transformations. The interplay of the thiane ring conformation and the nature of the reactants and reagents are paramount in achieving high levels of diastereoselectivity.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of 2-(Prop-1-yn-1-yl)thiane at the electronic level. chemrxiv.orgjussieu.fr These computational methods allow for a detailed exploration of the molecule's electronic structure, reactivity, and conformational preferences, which are crucial for understanding its chemical behavior. eurjchem.comarxiv.org

DFT calculations are instrumental in characterizing the electronic landscape of this compound. jussieu.fr By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various electronic properties can be derived. The distribution of electron density reveals the locations of electron-rich and electron-deficient regions within the molecule, which is fundamental to predicting its reactivity towards electrophiles and nucleophiles.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. uci.edulibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the propynyl (B12738560) group, while the LUMO is likely to be an anti-bonding π* orbital associated with the alkyne. uci.eduusc.edu

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial atomic charges, offering a more detailed picture of the charge distribution. eurjchem.com The sulfur atom in the thiane (B73995) ring is expected to carry a partial negative charge due to its lone pairs, while the hydrogen atoms are generally positively charged. The acetylenic carbons of the propynyl group will also exhibit a specific charge distribution influenced by the sp-hybridization.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value (Illustrative) Method/Basis Set (Hypothetical)
HOMO Energy -6.5 eV B3LYP/6-311G(d,p)
LUMO Energy -0.8 eV B3LYP/6-311G(d,p)
HOMO-LUMO Gap 5.7 eV B3LYP/6-311G(d,p)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. arxiv.orgresearchgate.net By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the minimum energy pathways connecting reactants to products. youtube.com Along these pathways, transition states (TS), which are first-order saddle points on the PES, can be located. doubtnut.com

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter for determining the reaction rate. doubtnut.com For instance, the addition of electrophiles to the triple bond or reactions involving the sulfur atom can be modeled. The geometry of the transition state provides valuable information about the steric and electronic requirements of the reaction. Vibrational frequency calculations are typically performed to confirm the nature of the stationary points on the PES, with reactants and products having all real frequencies and transition states having exactly one imaginary frequency corresponding to the reaction coordinate.

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction Type Hypothetical Activation Energy (kcal/mol) Computational Method
Electrophilic Addition to Alkyne 15 - 25 DFT (B3LYP/6-31G*)
S-oxidation 20 - 30 DFT (B3LYP/6-31G*)

The thiane ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable for unsubstituted thiane. The presence of the prop-1-yn-1-yl substituent at the C2 position can lead to different stereoisomers and conformational preferences. The substituent can be in either an axial or equatorial position, and these two conformers will have different energies.

Computational methods can map the conformational energy landscape by systematically varying the dihedral angles of the molecule and calculating the corresponding energy. mdpi.comrsc.orgnih.gov This allows for the identification of all low-energy conformers and the energy barriers between them. nih.gov The relative energies of the axial and equatorial conformers of this compound can be calculated to determine the most stable arrangement. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to the static picture provided by quantum chemical calculations. nih.govmdpi.comdovepress.com

MD simulations model the motion of atoms in a molecule by solving Newton's equations of motion. mdpi.com This allows for the observation of conformational transitions, such as the ring-flipping of the thiane moiety, in real-time. By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, one can understand how the solvent and surrounding molecules affect its dynamic behavior. nih.govbiorxiv.org

For this compound, MD simulations could be used to determine the preferred conformation (axial vs. equatorial) of the propynyl group in different solvents and to calculate the free energy barrier for the interconversion between these conformers. The trajectories generated from MD simulations can be analyzed to understand the flexibility of different parts of the molecule.

In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. harvard.eduresearchgate.net MD simulations are well-suited to study these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable with the solvent).

By simulating a system with multiple molecules of this compound, it is possible to investigate aggregation phenomena. The radial distribution function can be calculated to understand the local ordering of molecules around a central one. This type of analysis is important for predicting properties like solubility and for understanding how the compound might behave in a biological system where it could interact with proteins or membranes.

Table 3: Compound Names Mentioned

Compound Name
This compound

In Silico Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

In silico methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the reactivity, selectivity, and spectroscopic parameters of organic molecules. These predictions are crucial for designing new synthetic routes and for the rational development of novel compounds with desired properties.

Reactivity and Selectivity:

The reactivity of 2-alkynyl-1,3-dithianes has been a subject of computational investigation, particularly in the context of their use as umpolung synthons. acs.org The presence of the dithiane group inverts the normal electrophilic character of the alkyne, rendering the acetylenic proton acidic and the adjacent carbon nucleophilic upon deprotonation.

A notable example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones to furnish highly substituted pyrazoles. acs.org Computational studies can elucidate the reaction mechanism and predict the observed regioselectivity. By calculating the energies of possible transition states, researchers can determine the most favorable reaction pathway. In the reaction of a 2-alkynyl-1,3-dithiane with a sydnone, DFT calculations would likely show that the observed regioselectivity arises from a lower energy barrier for the formation of the 1,3,4-trisubstituted pyrazole (B372694) isomer compared to other possible isomers. acs.org

The table below summarizes the optimized reaction conditions for the synthesis of a specific pyrazole derivative (3a) from a 2-alkynyl-1,3-dithiane, which were determined experimentally and can be rationalized through computational modeling of transition state energies. acs.org

EntryBase (equiv.)SolventTemperature (°C)Yield (%) of 3a
1KOt-Bu (3.0)DMSOrt72
2NaOt-Bu (3.0)DMSOrt65
3KHMDS (3.0)DMSOrt58
4Cs₂CO₃ (3.0)DMSOrt41
5KOt-Bu (3.0)THFrt35
6KOt-Bu (3.0)Dioxanert28
7KOt-Bu (3.0)Toluenert<10
8KOt-Bu (3.0)DMSO6075

Data sourced from a study on the regioselective synthesis of pyrazoles. acs.org This interactive table illustrates how experimental conditions are optimized, a process that can be guided and explained by in silico reactivity predictions.

Furthermore, computational studies on propargyl sulfides have shed light on their reactivity in metal-catalyzed reactions. For instance, DFT calculations have been employed to understand the mechanism and selectivity of palladium-catalyzed propargylic substitution with phosphorus nucleophiles, which can yield either allenyl or propargyl products. nih.gov These calculations revealed that the product ratio is determined by the relative energies of different transition states in the catalytic cycle. nih.gov

Spectroscopic Parameters:

Computational chemistry is also a powerful tool for predicting spectroscopic parameters, which is invaluable for structure elucidation. DFT calculations can provide theoretical values for NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. ijcce.ac.ir

For a molecule like this compound, one could computationally predict its ¹³C NMR spectrum. The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure. For instance, in a study on propargylated 1,2,4-triazole-5-thiols, the unambiguous structural elucidation of regioisomers was achieved using the ¹³C-¹H HMBC technique, a process that can be strongly supported by DFT-calculated NMR data. nih.gov

The following table presents a hypothetical comparison of experimentally observed and computationally predicted ¹³C NMR chemical shifts for a related alkynyl sulfide (B99878) compound.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
Cα (alkyne)85.286.1
Cβ (alkyne)75.676.3
C (adjacent to S)40.141.5
.........

This interactive table demonstrates the typical agreement between experimental and calculated spectroscopic data, highlighting the predictive power of computational methods.

Validation of Experimental Observations and Mechanistic Hypotheses Through Computational Models

Computational models are frequently used to validate experimental findings and to test mechanistic hypotheses. By simulating proposed reaction pathways and comparing the calculated outcomes with experimental results, researchers can gain a deeper understanding of the underlying chemical processes.

In the context of gold-catalyzed reactions of propargylic alcohols with aryl thiols, experimental observations pointed towards the formation of a sulfenylated allylic alcohol intermediate. nih.gov DFT calculations were performed to investigate the reaction mechanism and supported a two-step process. The calculations showed that the regioselective attack of the thiol on the alkyne is governed by a low-energy, five-membered cyclic protodeauration transition state. nih.gov This computational insight provided a solid theoretical foundation for the experimentally observed regioselectivity.

Similarly, a computational study on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane indicated that the reaction proceeds via a two-electron pathway, which was consistent with the experimental outcomes. nih.gov

Mechanistic studies on the rsc.orgnih.gov-sigmatropic rearrangement of propargyl sulfides have also benefited from computational validation. DFT calculations suggested the involvement of a copper-bound five-membered transition state, which helped to rationalize the high efficiency and mild conditions of the experimentally developed method. nih.gov

The following table outlines a simplified workflow for how computational models are used to validate a proposed reaction mechanism.

StepActionRationale
1Propose a reaction mechanism based on experimental observations.Formulate a testable hypothesis.
2Build computational models of reactants, intermediates, transition states, and products.Represent the molecular structures involved in the reaction.
3Calculate the energies of all modeled species using DFT or other methods.Determine the thermodynamics and kinetics of the proposed pathway.
4Compare the calculated energy barriers and product stabilities with experimental data (e.g., reaction rates, product ratios).Validate the proposed mechanism.
5Refine the mechanism based on computational insights.Develop a more accurate understanding of the reaction.

This interactive table illustrates the synergistic interplay between experimental work and computational modeling in elucidating reaction mechanisms.

Synthesis of Derivatives and Analogues of 2 Prop 1 Yn 1 Yl Thiane

Modification of the Propynyl (B12738560) Moiety

The propynyl group, featuring a reactive carbon-carbon triple bond and an acidic terminal proton, is a versatile handle for synthetic transformations. msu.edu Modifications here can introduce new functional groups or alter the steric and electronic properties of the side chain.

The carbon-carbon triple bond in the propynyl moiety is susceptible to a variety of addition reactions, similar to other alkynes. msu.edumasterorganicchemistry.com These reactions allow for the introduction of a wide array of substituents, effectively breaking the C-C π bonds to form new single bonds to carbon. masterorganicchemistry.com For instance, electrophilic addition reactions with hydrogen halides (HX) or halogens (X₂) can yield vinyl halides or dihaloalkenes, respectively. iitk.ac.in The reactivity of the alkyne's π bonds makes them more polarizable than those of alkenes, facilitating such additions. alrasheedcol.edu.iq

Furthermore, the terminal alkyne proton is appreciably acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion. msu.edu This acetylide can then react with various electrophiles in SN2 reactions to introduce substituents at the terminal carbon. This is a fundamental carbon-carbon bond-forming reaction. msu.edu This method allows for the attachment of alkyl groups, carbonyl groups (via reaction with aldehydes or ketones), and other functional moieties. mdpi.com Recent advances have also focused on the multifunctionalization of alkynes, allowing for the simultaneous formation of multiple new bonds across the triple bond in a single, controlled process. researchgate.netnih.gov

Modification TypeReagents/ReactionResulting Substituent(s)
Electrophilic Addition HBr, HClHalogen on internal alkyne carbon
Halogenation Br₂, Cl₂Dihaloalkene
Hydration H₂O, H₂SO₄, HgSO₄Carbonyl group (ketone) via enol intermediate masterorganicchemistry.com
Terminal Functionalization 1. NaNH₂ 2. R-X (Alkyl Halide)Alkyl group at terminal position msu.edu
Terminal Functionalization 1. n-BuLi 2. Aldehyde/KetoneHydroxyalkyl group at terminal position

Altering the length of the alkyne chain is a key strategy for probing the spatial requirements of potential binding sites in biological targets. mdpi.com

Elongation: Chain extension is synthetically straightforward. The terminal acetylide of 2-(prop-1-yn-1-yl)thiane, generated by deprotonation with a strong base, can be reacted with various electrophiles. For example, reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) results in a longer alkyne chain. This method can also be used to introduce more complex fragments. Homologation, the extension of a carbon chain by one carbon unit, can be achieved using specific reagents and methodologies. researchgate.net

Shortening: Shortening the alkyne chain typically requires a different synthetic approach rather than a modification of the existing molecule. This would involve synthesizing the desired analogue from the beginning, for example, by coupling a protected ethynyl (B1212043) group to the 2-position of the thiane (B73995) ring, resulting in 2-ethynylthiane.

StrategySynthetic ApproachExample ReactantResulting Analogue
Elongation Deprotonation followed by alkylation with an alkyl halide. msu.eduMethyl Iodide2-(But-1-yn-1-yl)thiane
Elongation Deprotonation followed by reaction with an epoxide (e.g., ethylene (B1197577) oxide).Ethylene Oxide2-(5-Hydroxypent-1-yn-1-yl)thiane
Shortening De novo synthesis starting with a shorter alkyne synthon.Ethynylmagnesium bromide2-Ethynylthiane

Structural Modifications of the Thiane Ring

The thiane ring itself provides numerous opportunities for derivatization, including the introduction of substituents, alteration of the ring structure by heteroatom substitution, and modification of the sulfur atom's oxidation state.

Functionalization of the saturated thiane ring can be challenging but is achievable through modern synthetic methods. chemrxiv.org One effective strategy involves deprotonation of the C-H bonds at positions alpha to the sulfur atom (C2 and C6). The resulting carbanion can then react with a range of electrophiles to introduce substituents. This process is significantly facilitated when the sulfur is oxidized to a sulfone (see section 6.2.3), as the electron-withdrawing nature of the sulfone group increases the acidity of the adjacent protons. nih.govacs.org This allows for the synthesis of α-difunctionalized thiane derivatives. nih.gov

PositionSynthetic StrategyExample ElectrophileResulting Derivative
C2 Deprotonation (e.g., with n-BuLi), followed by electrophilic quench.Methyl Iodide2-Methyl-2-(prop-1-yn-1-yl)thiane
C3/C5 Multi-step synthesis involving ring-opening/closing strategies or starting from pre-functionalized precursors.N/A3-Hydroxy-2-(prop-1-yn-1-yl)thiane
C4 Synthesis from functionalized starting materials like substituted 1,5-dihalopentanes.N/A4-Phenyl-2-(prop-1-yn-1-yl)thiane

Replacing one or more carbon atoms of the thiane ring with another heteroatom, such as nitrogen or a second sulfur atom, leads to important analogues like thiomorpholines and dithianes.

Thiomorpholines: The synthesis of 4-(prop-1-yn-1-yl)thiomorpholine analogues has been reported. tandfonline.comtandfonline.com These are typically prepared by reacting a bis(2-haloethyl)amine with a sulfur source or by N-alkylation of a pre-formed thiomorpholine (B91149) ring with a propargyl halide. shd-pub.org.rs This introduces a nitrogen atom at the 4-position, significantly altering the polarity and hydrogen-bonding capabilities of the molecule.

Dithianes: 1,3-Dithianes are classic synthons in organic chemistry and serve as important analogues. thieme-connect.de The synthesis of a 2-(prop-1-yn-1-yl)-1,3-dithiane would typically involve the thioacetalization of a propynyl-substituted aldehyde with propane-1,3-dithiol under acidic conditions. thieme-connect.deorganic-chemistry.org Similarly, 1,4-dithiane (B1222100) analogues containing a propynyl group can be synthesized, for example, through the reaction of 1,4-dithiane-2,5-diol (B140307) with appropriate reagents. mdpi.com

Analogue ClassRing StructureTypical Synthesis
Thiomorpholine 6-membered ring with 1 S and 1 N atomN-alkylation of thiomorpholine with propargyl bromide. shd-pub.org.rs
1,3-Dithiane (B146892) 6-membered ring with 2 S atoms at 1,3-positionsReaction of a propynyl aldehyde with propane-1,3-dithiol. thieme-connect.de
1,4-Dithiane 6-membered ring with 2 S atoms at 1,4-positionsReactions involving synthons like 1,4-dithiane-2,5-diol. mdpi.com

The sulfur atom in the thiane ring can be oxidized to form a sulfoxide (B87167) (thiane 1-oxide) or, more commonly, a sulfone (thiane 1,1-dioxide). This transformation dramatically impacts the molecule's polarity, solubility, and geometry. The sulfone group is a strong hydrogen-bond acceptor and significantly alters the electronic properties of the ring.

The oxidation of thioethers to sulfones is a high-yielding and reliable reaction. researchgate.net For related compounds like 4-(prop-2-yn-1-yl)thiomorpholine, the oxidation to the corresponding 1,1-dioxide is readily achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com This procedure involves stirring the starting material with m-CPBA in a suitable solvent like dichloromethane. tandfonline.com The resulting thiane 1,1-dioxide derivatives are not only important final products but also serve as activated intermediates for further functionalization of the ring, particularly at the alpha-carbons. nih.govacs.org

Oxidation StateProduct NameOxidizing AgentKey Features
Sulfone This compound 1,1-dioxidem-CPBA tandfonline.comHighly polar, strong H-bond acceptor, activates adjacent C-H bonds. nih.gov
Sulfoxide This compound 1-oxideNaIO₄ (or 1 eq. m-CPBA)Chiral center at the sulfur atom, moderately polar.

Annulation and Fusion Strategies for Constructing More Complex Polycyclic Architectures

Annulation and fusion strategies involving this compound and its derivatives are pivotal in the assembly of intricate polycyclic systems. These reactions leverage the inherent reactivity of the thiane ring and the propargyl unit to build additional rings, leading to scaffolds of significant molecular complexity.

A key approach involves the functionalization of the thiane ring, often at the C2 position, followed by cyclization reactions. For instance, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thiane-1,1-dioxides can be employed to introduce functionalized side chains. nih.gov These side chains can then participate in subsequent annulation reactions to form fused or bridged polycyclic structures. The stereochemistry of these newly formed rings can often be controlled with a high degree of precision. nih.gov

Terpene cyclases, which are enzymes that catalyze complex cascade reactions, can transform simple linear precursors into diverse polycyclic products. uni-hannover.de This biocatalytic approach offers a powerful tool for constructing complex architectures from precursors that could be derived from this compound. uni-hannover.demdpi.com The unique catalytic activity of each cyclase leads to a wide variety of potential structures. uni-hannover.de

Utilization of this compound as a Key Synthetic Precursor

The unique combination of a heterocyclic thiane ring and a reactive alkyne moiety makes this compound a valuable and versatile precursor in organic synthesis. Its utility spans the synthesis of complex natural products, the creation of advanced organic materials, and the design of specific molecular probes for chemical and biological studies.

Building Block for Complex Natural Product Scaffolds

The 1,3-dithiane group, a related structural motif, is widely recognized as a crucial building block in the total synthesis of numerous natural products. thieme-connect.de Its ability to function as a masked carbonyl group (an acyl anion equivalent) allows for the formation of key carbon-carbon bonds. thieme-connect.de Similarly, this compound can serve as a linchpin in the assembly of complex natural product skeletons. The propargyl group can be elaborated through various reactions, including coupling reactions, cycloadditions, and rearrangements, to construct the intricate frameworks found in nature.

The synthesis of natural products often involves a combination of strategic bond formations and functional group transformations. rroij.comuni-hannover.de The thiane ring can be retained as part of the final structure or can be manipulated, for instance, through oxidation to the corresponding sulfone, to influence the reactivity and conformation of the molecule. nih.gov The alkyne functionality provides a handle for late-stage functionalization, allowing for the introduction of additional complexity or the attachment of reporter groups.

Precursor for Advanced Organic Materials (e.g., Functional Polymers, Ligands)

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced organic materials.

Functional Polymers: The propargyl group can readily participate in polymerization reactions. For example, "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can be used to append the thiane-containing unit onto a polymer backbone, thereby creating functional polymers with tailored properties. researchgate.netcaltech.edu These materials may find applications in areas such as drug delivery, coatings, and electronics. The synthesis of novel block polymers can also be achieved through transition metal-mediated atom transfer polymerization using precursors derived from ethylenically unsaturated carboxylates. wipo.int

Ligands for Catalysis: The thiane sulfur atom and the alkyne's π-system can both coordinate to metal centers, making derivatives of this compound potential ligands for transition metal catalysis. The modular synthesis of P,N-ligands, which incorporate both a soft π-acceptor and a hard σ-donor, has been shown to be effective in a variety of chemical reactions. beilstein-journals.org By analogy, the thiane sulfur can act as a soft donor, and the propargyl group can be modified to include a hard nitrogen donor, leading to novel ligand architectures. These ligands could find use in asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction.

Application Area Key Feature of this compound Example of Derived Material
Functional PolymersReactive alkyne group for polymerizationPoly(thiane-co-triazole)s via "click" chemistry
Catalytic LigandsSulfur atom and modifiable alkyneChiral P,N-ligands for asymmetric synthesis

Design and Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Studies

Understanding the relationship between a molecule's three-dimensional shape and its chemical reactivity or biological activity is a fundamental goal in chemistry. The synthesis of conformationally restricted analogues of this compound provides a powerful tool for probing these structure-reactivity relationships.

By incorporating the thiane ring and the propargyl side chain into more rigid frameworks, chemists can limit the number of accessible conformations. This allows for a more precise correlation between a specific conformation and an observed property. For example, incorporating the thiane into a bicyclic or spirocyclic system would significantly restrict its conformational freedom.

These conformationally restricted analogues are valuable in several areas of research:

Mechanism Elucidation: By "freezing out" certain conformations, it becomes possible to determine which spatial arrangement of atoms is required for a particular reaction to occur.

Drug Design: In medicinal chemistry, restricting the conformation of a molecule can lead to increased binding affinity and selectivity for a biological target. nih.gov

Materials Science: The properties of polymers and other materials are often dependent on the conformation of their constituent molecules. Controlling conformation can lead to materials with improved performance characteristics.

The synthesis of these analogues often involves multi-step sequences that utilize modern synthetic methodologies to control stereochemistry and build complex ring systems.

Advanced Spectroscopic Characterization Techniques for Structural and Dynamic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy would be the cornerstone for characterizing 2-(prop-1-yn-1-yl)thiane in solution.

Comprehensive Elucidation of Molecular Structure, Stereochemistry, and Conformation (e.g., 2D NMR, NOESY, DOSY).

A full suite of NMR experiments would be necessary to unambiguously determine the constitution and configuration of this compound. Standard 1D ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present.

Further, two-dimensional (2D) NMR techniques would be critical. Correlation Spectroscopy (COSY) would establish the proton-proton coupling network within the thiane (B73995) ring and the propargyl side chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to assign the ¹H signals to their directly attached ¹³C atoms and to map out longer-range proton-carbon correlations, respectively. This would confirm the connectivity between the propynyl (B12738560) group and the C2 position of the thiane ring.

To investigate the stereochemistry and preferred conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY reveals through-space interactions between protons that are in close proximity, which is invaluable for determining the relative orientation of the propynyl substituent with respect to the thiane ring protons. For instance, the observation of NOEs between the protons of the propynyl group and either the axial or equatorial protons on the thiane ring would help to define its spatial arrangement.

Diffusion Ordered Spectroscopy (DOSY) could be used to confirm the purity of the sample by verifying that all proton signals belong to a single molecular entity diffusing at the same rate.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2δH-2δC-2H-2 to C-3, C-6, C-1'
3δH-3a, δH-3eδC-3H-3 to C-2, C-4, C-5
4δH-4a, δH-4eδC-4H-4 to C-3, C-5
5δH-5a, δH-5eδC-5H-5 to C-4, C-6
6δH-6a, δH-6eδC-6H-6 to C-2, C-5
1'-δC-1'H-2 to C-1'
2'-δC-2'H-3' to C-1', C-2'
3'δH-3'δC-3'H-3' to C-1', C-2'

This table is illustrative and represents the type of data that would be obtained from NMR analysis.

Investigation of Dynamic Processes (e.g., Ring Inversion, Rotational Barriers) via Variable Temperature NMR.

The thiane ring is known to undergo a chair-to-chair ring inversion. This dynamic process can be studied using variable temperature (VT) NMR. nih.gov At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons would be observed. As the temperature is increased, the rate of inversion increases, leading to broadening of these signals, which eventually coalesce into a single time-averaged signal at higher temperatures. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated.

Similarly, VT NMR could be used to investigate the rotational barrier around the C2-C1' bond connecting the thiane ring and the propynyl group. researchgate.netnih.gov Restricted rotation could lead to different conformers that might be observable at low temperatures.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy would provide complementary information about the functional groups and vibrational modes of this compound. researchgate.net The characteristic C≡C stretching vibration of the alkyne would be expected in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch would appear around 3300 cm⁻¹. The C-S stretching vibrations of the thiane ring typically appear in the fingerprint region (600-800 cm⁻¹).

These techniques can also be sensitive to conformational changes. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., with the propynyl group in an axial or equatorial position), it may be possible to determine the most stable conformation in the sample.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Alkyne≡C-H Stretch~3300
AlkyneC≡C Stretch2100 - 2260
AlkaneC-H Stretch2850 - 3000
ThianeC-S Stretch600 - 800

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Mechanistic Elucidation of Reaction Intermediates

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be used to study the fragmentation pattern of the molecule. This would provide valuable structural information, as the fragmentation pathways would be characteristic of the thiane ring and the propynyl substituent. This technique can also be instrumental in identifying and characterizing potential intermediates formed during the synthesis of the compound. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the thiane ring (e.g., chair, boat) and the orientation of the propynyl substituent (axial or equatorial) in the crystal lattice. Information about intermolecular interactions in the solid state would also be obtained.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Prop-1-yn-1-yl)thiane, and how do reaction conditions influence yield?

  • Answer : A typical route involves propargylation of thiane derivatives using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction requires careful control of temperature and stoichiometry to minimize side reactions. Monitoring via TLC (using n-hexane:ethyl acetate) ensures reaction completion . Yield optimization may involve inert atmospheres to stabilize the alkyne moiety and prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon hybridization (e.g., sp-hybridized carbons in the alkyne group at ~70–100 ppm).
  • IR : The C≡C stretch (~2100–2260 cm⁻¹) confirms alkyne presence.
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. Mercury software visualizes packing patterns and validates intermolecular interactions .

Q. How can researchers design experiments to study the reactivity of the alkyne group in this compound?

  • Answer : Use controlled catalytic reactions (e.g., Huisgen cycloaddition with azides for click chemistry) or alkyne protection/deprotection strategies. Kinetic studies under varying pH/temperature conditions can elucidate reaction mechanisms. Include inert conditions (argon/nitrogen) to prevent alkyne oxidation .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational predictions for this compound be resolved?

  • Answer :

  • Validation : Cross-check density functional theory (DFT) calculations with high-resolution X-ray data. Use Mercury’s packing similarity tools to compare predicted vs. observed crystal packing .
  • Data quality : Refine structures using SHELXL’s twin refinement module if twinning is suspected. Validate hydrogen bonding and van der Waals interactions against computational models .

Q. What strategies improve regioselectivity in functionalizing the alkyne moiety of this compound derivatives?

  • Answer :

  • Directing groups : Introduce electron-withdrawing/donating substituents to steer reactivity.
  • Catalysis : Use transition metals (e.g., Au or Cu) to stabilize intermediates in cyclization or cross-coupling reactions.
  • Computational guidance : Retrosynthetic AI tools (e.g., Reaxys or Pistachio models) predict feasible pathways and regiochemical outcomes .

Q. How should researchers address contradictions in kinetic data for alkyne-mediated reactions involving this compound?

  • Answer :

  • Replicate experiments : Ensure consistency in catalyst loading, solvent purity, and temperature control.
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of rate variations.
  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) or in-situ FTIR to track intermediate formation .

Q. What advanced computational methods are suitable for predicting the physicochemical properties of this compound?

  • Answer :

  • Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility.
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
  • PubChem data : Cross-reference experimental properties (e.g., boiling point, solubility) with computational predictions for validation .

Methodological Guidelines

  • Data Presentation : Use tables to compare reaction yields under varying conditions (e.g., solvent, catalyst). Graphs should highlight kinetic trends (e.g., ln(k) vs. 1/T for Arrhenius analysis) .
  • Ethical Reporting : Disclose synthetic challenges (e.g., byproduct formation) and statistical uncertainties in publications .
  • Software Tools : For structural analysis, combine SHELX (refinement), Mercury (visualization), and ConQuest (database mining) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.